molecular formula C13H19FN2 B12087799 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine

1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine

Cat. No.: B12087799
M. Wt: 222.30 g/mol
InChI Key: JDFBNNDYONSEFF-UHFFFAOYSA-N
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Description

1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine is a piperidine-based small molecule featuring a benzyl substituent with a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring. The piperidine ring’s 3-amine group and the substituted benzyl moiety suggest adaptability for interactions with biological targets, such as neurotransmitter receptors or enzymes.

Properties

Molecular Formula

C13H19FN2

Molecular Weight

222.30 g/mol

IUPAC Name

1-[(3-fluoro-4-methylphenyl)methyl]piperidin-3-amine

InChI

InChI=1S/C13H19FN2/c1-10-4-5-11(7-13(10)14)8-16-6-2-3-12(15)9-16/h4-5,7,12H,2-3,6,8-9,15H2,1H3

InChI Key

JDFBNNDYONSEFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCCC(C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-fluoro-4-methylbenzyl chloride is reacted with piperidine in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Neurological Disorders :
    • The compound is being investigated for its effects on neurotransmitter systems, particularly in treating conditions such as anxiety, depression, and schizophrenia. Its structural characteristics suggest it may act as a ligand for dopamine and serotonin receptors, influencing their activity and potentially improving mood and cognitive functions.
  • Motilin Receptor Agonism :
    • Related compounds have been studied for their ability to activate motilin receptors, which play a crucial role in gastrointestinal motility. For instance, GSK962040, a compound similar in structure, has shown promising results in enhancing gastric contractions in animal models, indicating potential therapeutic benefits for gastrointestinal disorders .
  • Antibacterial and Antifungal Activity :
    • Research has indicated that piperidine derivatives can exhibit significant antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . Additionally, antifungal activity has been noted against species like Candida albicans.

Industrial Applications

  • Synthesis of Complex Organic Molecules :
    • The compound serves as an intermediate in the synthesis of more complex organic molecules. Its piperidine structure makes it a valuable building block in organic chemistry, facilitating the development of various pharmaceuticals and agrochemicals .
  • Agrochemical Production :
    • Due to its biological activity, derivatives of this compound are being explored for use in agrochemical formulations aimed at pest control and plant protection.

Structure-Activity Relationship (SAR)

The biological activity of 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine is influenced by its structural components:

Substituent Position Effect on Activity
4-Methyl GroupEnhances binding affinity to receptors
Fluorine AtomIncreases metabolic stability and alters pharmacokinetics

Research indicates that modifications at specific positions on the piperidine ring can lead to significant variations in antimicrobial activity and receptor interaction profiles .

Case Studies

  • Case Study: Neuropharmacological Effects
    • A study involving structurally similar compounds demonstrated that modifications to the piperidine ring could enhance neuropharmacological effects, suggesting that this compound might be effective in modulating neurotransmitter systems .
  • Case Study: Antimicrobial Efficacy
    • In vitro studies have shown that derivatives of this compound possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of the fluorine substitution in improving efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Phenyl Ring Piperidine Amine Position Molecular Weight (g/mol) Key Properties/Applications
1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine 3-Fluoro, 4-methyl 3-amine Not explicitly provided Versatile scaffold; potential CNS activity
1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine 2-Chloro, 4-fluoro 3-amine 242.72 Versatile scaffold; commercial availability
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine 3-Trifluoromethyl 4-amine 258.29 Higher lipophilicity; enzyme inhibition potential
1-(3-Fluoro-4-methoxybenzyl)piperidin-3-amine 3-Fluoro, 4-methoxy 3-amine 238.30 Increased polarity; improved solubility
1-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine 2-Trifluoromethoxy 4-amine 274.28 Enhanced electronegativity; PET imaging applications

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Compounds like 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine and 1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine exhibit increased metabolic stability due to electron-withdrawing substituents but may suffer from reduced solubility .

Amine Position on Piperidine :

  • 3-Amine vs. 4-Amine : The position of the amine on the piperidine ring influences target binding. For example, 3-amine derivatives (e.g., the target compound) may exhibit different receptor selectivity compared to 4-amine analogs like 1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine, which has been explored in enzyme inhibition studies .

Biological Activity: Analogs such as (2S,3S)-N-(1-(2-[1-11C]ethoxy-5-(3-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)phenyl)ethyl)-2-phenylpiperidin-3-amine () demonstrate the importance of substituent choice in brain uptake and PET imaging applications, suggesting that fluorine and trifluoromethyl groups enhance blood-brain barrier penetration . Piperidin-4-amine derivatives (e.g., ) are noted as inhibitors of the AAA ATPase p97, highlighting the role of amine positioning in enzyme interaction .

Biological Activity

1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine is a compound of significant interest in pharmaceutical research due to its unique structural features and biological activity. This article provides a detailed overview of its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H18FN, with a molecular weight of approximately 220.31 g/mol. The compound features a piperidine ring substituted with a fluorinated phenyl group, which contributes to its biological activity.

This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems. It has been studied for its interaction with various receptors, including:

  • Dopamine Receptors : The compound may influence dopaminergic signaling pathways, which are crucial in neurological disorders.
  • Serotonin Receptors : Its structural similarity to known serotonin modulators suggests potential activity as a serotonin receptor agonist or antagonist.

Neuropharmacological Effects

Research indicates that this compound may have applications in treating neurological disorders such as depression and schizophrenia. Its ability to modulate neurotransmitter systems positions it as a candidate for drug development targeting these conditions.

Antitumor Activity

Preliminary studies suggest that this compound may also exhibit antitumor properties. The presence of the fluorinated phenyl group can enhance the compound's binding affinity to target proteins involved in cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
N-[3-fluorophenyl)methyl]-N-methylpiperidin-4-amineC13H19FN2Different position of methyl substitution on piperidine
5-(3-fluoro-4-methylphenyl)-N-(4-(3-methylpiperidin-1-yl)sulfonyl)phenyl)-1,2-oxazoleC23H24FN3O4SContains an oxazole ring and sulfonamide group
1-(3-fluorophenyl)-N-methylpiperidin-4-carboxamideC13H18FN2OFeatures a carboxamide functional group

This table highlights how the specific combination of functional groups in this compound may influence its biological activities compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:

  • Synthesis and Evaluation : A study reported the synthesis of various derivatives and their evaluation against cancer cell lines, revealing promising antiproliferative activity (IC50 values in the low micromolar range) .
  • Molecular Docking Studies : Molecular docking simulations have indicated strong interactions between this compound and key residues in target proteins, suggesting potential pathways for therapeutic action .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves reductive amination or nucleophilic substitution. For example, analogous piperidine derivatives are synthesized via coupling of substituted benzyl halides with piperidin-3-amine precursors under basic conditions (e.g., K2_2CO3_3 in DMF). Yield optimization requires careful control of stoichiometry, temperature (e.g., 60–80°C), and catalyst selection (e.g., NaBH4_4 for reductive steps) .
  • Data : In structurally similar compounds, yields range from 24% to 92%, influenced by steric hindrance from substituents (e.g., bulky tert-butyl groups reduce yield to 59%) .

Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?

  • Methodology : Use 1^1H NMR and 13^13C NMR to confirm the piperidine ring and benzyl substituents. Key signals include:

  • Piperidine protons: δ 2.5–3.5 ppm (multiplet for N-CH2_2 and axial/equatorial protons).
  • Aromatic protons: δ 6.8–7.2 ppm (split patterns due to fluorine and methyl substituents) .
    • Validation : HRMS or elemental analysis confirms molecular formula (e.g., C13_{13}H17_{17}FN2_2) .

Q. What are the compound’s key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?

  • Methodology : LogP can be estimated via HPLC or computational tools (e.g., ChemAxon). Solubility in DMSO or aqueous buffers (e.g., PBS) is critical for biological testing. Fluorine and methyl groups enhance lipophilicity, requiring optimization for cell permeability .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, methyl substitution) impact biological activity?

  • Methodology : Compare analogs via SAR studies. For example:

  • Fluorine : Meta-fluoro substitution (vs. para) may alter electronic effects, impacting target binding (e.g., kinase inhibition).
  • Methyl group : Enhances steric bulk, potentially reducing off-target interactions .
    • Data : In triazine analogs, 4-fluoro substitution increased antileukemic activity (IC50_{50} < 1 μM) compared to nitro-substituted derivatives .

Q. What in vitro models are suitable for evaluating its mechanism of action, and how are confounding factors addressed?

  • Methodology : Use target-specific assays (e.g., enzyme inhibition, receptor binding) alongside cytotoxicity screens (e.g., MTT assay). Controls:

  • Positive controls : Known inhibitors (e.g., chloroquine for antimalarial studies).
  • Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity .
    • Example : Antimalarial activity of piperidine derivatives was tested against Plasmodium falciparum 3D7 strain, with EC50_{50} values validated via dose-response curves .

Q. How can computational methods (e.g., 3D-QSAR, molecular docking) guide lead optimization?

  • Methodology : Build 3D-QSAR models using CoMFA/CoMSIA on analogs with known activity. Docking studies (e.g., AutoDock Vina) identify key interactions (e.g., hydrogen bonds with piperidine nitrogen, hydrophobic contacts with methyl/fluoro groups) .
  • Validation : Cross-validate models using leave-one-out or test-set predictions (R2^2 > 0.8 for robust models) .

Q. What strategies resolve contradictions in biological data across studies (e.g., divergent IC50_{50} values)?

  • Methodology : Re-evaluate experimental variables:

  • Assay conditions : pH, serum content, incubation time.
  • Compound purity : Validate via HPLC (>95% purity).
    • Case Study : Discrepancies in antileukemic activity of triazine derivatives were traced to differences in cell line genetic backgrounds (e.g., CCRF-CEM vs. HL-60 cells) .

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